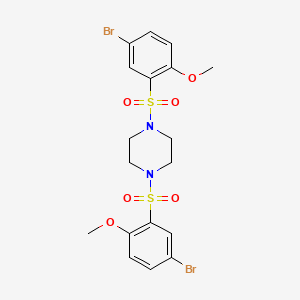
1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as BBP, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of BBP is complex, with a linear formula of C20H20Br2N2O2S2 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
- Crystal Structure Studies : Research on related piperazine derivatives, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, focused on their crystal structures. Studies using X-ray diffraction and computational density functional theory (DFT) calculations provided insights into the molecular structure and reactive sites of these compounds (Kumara et al., 2017).
Synthesis and Bioactivity
- Synthesis of Novel Piperazine Derivatives : Various piperazine derivatives have been synthesized for different applications. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker showed potent antibacterial and biofilm inhibition activities, highlighting the versatility of piperazine compounds in medicinal chemistry (Mekky & Sanad, 2020).
Medicinal Applications
Anticancer Evaluation : Piperazine derivatives, such as 1,3-thiazoles with a piperazine substituent, were studied for their anticancer activity. These compounds showed significant in vitro activity against various cancer cell lines, demonstrating the therapeutic potential of piperazine derivatives in oncology (Turov, 2020).
Synthesis and Alpha-Adrenoceptors Affinity : Research on 1,4-substituted piperazine derivatives revealed their affinity toward alpha-adrenoceptors, indicating their potential use in treating conditions related to these receptors. Such studies demonstrate the application of piperazine derivatives in the development of new pharmacological agents (Marona et al., 2011).
Material Science and Chemistry
Organic Complexes and In Situ Bond Formation : The reactions of halogenated derivatives of bis(4-hydroxyphenyl)sulphone with piperazine were explored. These studies led to the discovery of rare metal-free in situ ligand formation, highlighting the role of piperazine in innovative material synthesis (Lu et al., 2011).
Antimicrobial and Antioxidant Activities : Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This underscores the broad spectrum of applications of piperazine compounds in both medicinal and material sciences (Mallesha & Mohana, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be influenced by similar compounds .
Result of Action
Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which could potentially be influenced by similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVSZPUHYZEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
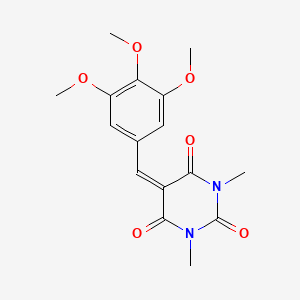
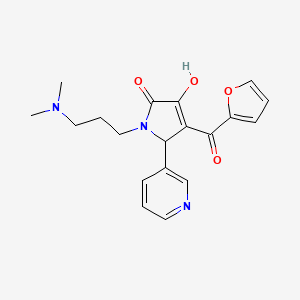
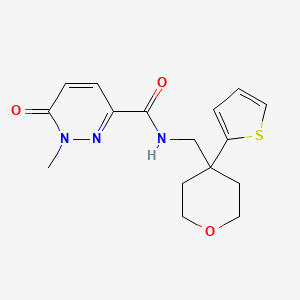

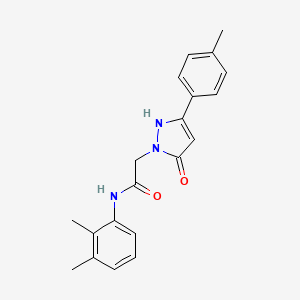
![N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2372826.png)

![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)
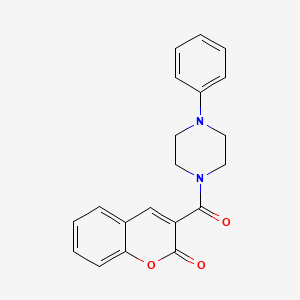
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)
![4-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2372839.png)
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B2372840.png)